molecular formula C14H8BrClO B8605575 2-bromo-7-chloro-9-methylene-9H-xanthene

2-bromo-7-chloro-9-methylene-9H-xanthene

Cat. No.: B8605575
M. Wt: 307.57 g/mol
InChI Key: ISOONGGKFZPHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Xanthene Scaffold in Organic Chemistry

The xanthene scaffold is a heterocyclic aromatic compound characterized by a dibenzo[b,e]pyran core structure. nih.gov This tricyclic system, which includes an oxygen atom at its central position, is a cornerstone in the field of medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives. nih.gov Xanthene derivatives are not only prevalent in synthetic bioactive molecules and natural products but are also integral to the development of fluorescent dyes. nih.gov

The versatility of the xanthene scaffold has led to its application in a wide array of fields beyond pharmaceuticals. These include its use in textiles, the food industry, electro-optical devices, and as bioimaging agents. nih.gov The development of efficient and environmentally friendly methods for the synthesis of xanthene derivatives, such as ultrasound-assisted and microwave-assisted methods, is an area of active research. nih.gov The functionalization of the xanthene skeleton is a key goal for creating new compounds with enhanced or novel properties. ingentaconnect.comresearchgate.net

Structural Characteristics of the Dibenzo[b,e]pyran Core and its Halogenated Variants

The dibenzo[b,e]pyran core, the fundamental structure of xanthene, consists of two benzene (B151609) rings fused to a central pyran ring. This structure is not planar due to the sp³ hybridized oxygen atom in the central ring, resulting in a folded or convex geometry. acs.orgacs.org The degree of this fold can be described by the dihedral angle between the planes of the two aromatic rings. acs.orgnih.gov

Below is a table detailing the structural characteristics of the dibenzo[b,e]pyran core.

FeatureDescription
Core StructureDibenzo[b,e]pyran
Molecular FormulaC₁₃H₁₀O
Key FeatureTricyclic system with a central oxygen-containing pyran ring fused to two benzene rings.
GeometryNon-planar, with a distinct fold along the axis of the oxygen and C9 atoms. acs.orgacs.org

Overview of the 9-Methylene-9H-xanthene Substructure and its Synthetic Utility

The 9-methylene-9H-xanthene substructure features an exocyclic double bond at the C9 position of the xanthene core. This feature introduces a reactive site into the molecule. The methylene (B1212753) group, being an analog of a 1,1-diphenylethylene, can undergo various addition reactions and is susceptible to polymerization. wikipedia.orgchemicalbook.com

The synthesis of 9-methylene-9H-xanthene derivatives can be approached through several methods, including the dehydrogenation of 9-methyl-9H-xanthene precursors. google.com The reactivity of the methylene group makes these compounds useful as intermediates in organic synthesis. For instance, they can serve as building blocks for the construction of more complex, polycyclic systems. The presence of the methylene group also influences the electronic and photophysical properties of the xanthene system, making it a target for the development of novel functional materials. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrClO

Molecular Weight

307.57 g/mol

IUPAC Name

2-bromo-7-chloro-9-methylidenexanthene

InChI

InChI=1S/C14H8BrClO/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,1H2

InChI Key

ISOONGGKFZPHJI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(C=CC(=C2)Cl)OC3=C1C=C(C=C3)Br

Origin of Product

United States

Elucidation of Reaction Mechanisms in Halogenated 9 Methylene 9h Xanthene Synthesis and Transformation

Mechanistic Pathways for Xanthene Core Assembly

The construction of the tricyclic xanthene core, particularly with a specific halogenation pattern like 2-bromo-7-chloro, can proceed through several distinct mechanistic routes. These pathways often involve highly reactive intermediates that dictate the final structure and substitution pattern of the product.

Role of o-Quinone Methide Intermediates

A prevalent and synthetically versatile pathway to the xanthene skeleton involves the in-situ generation of ortho-quinone methide (o-QM) intermediates. nih.govnih.gov These highly reactive species are typically formed from substituted phenols bearing a leaving group at the benzylic position. In the context of 2-bromo-7-chloro-9-methylene-9H-xanthene synthesis, a plausible route would involve the reaction of a suitably substituted phenol (B47542) with an aldehyde or its equivalent.

The general mechanism commences with the acid- or base-catalyzed condensation of a phenol with an aldehyde, leading to a benzylic alcohol. Subsequent dehydration generates the transient o-QM. This intermediate is a powerful electrophile and readily undergoes intramolecular cyclization if a nucleophilic moiety, such as another phenolic ring, is suitably positioned. The presence of bromine and chlorine substituents on the aromatic rings influences the electronic properties of the starting materials and intermediates, thereby affecting the rate and regioselectivity of the cyclization step. The formation of the xanthene core is completed by the trapping of the resulting carbocation by the intramolecular nucleophile.

Carbocationic Mechanisms and Electrophilic Aromatic Substitution

Carbocationic mechanisms are central to many synthetic strategies for assembling the xanthene framework, particularly through electrophilic aromatic substitution (EAS) reactions. beilstein-journals.org The formation of the 2-bromo-7-chloro-9H-xanthene core likely involves the sequential or directed halogenation of a pre-formed xanthene or a precursor molecule.

For instance, the synthesis could start with a diphenyl ether derivative which, upon treatment with a suitable aldehyde in the presence of a strong acid, undergoes an intramolecular electrophilic attack of a generated carbocation onto the second aromatic ring. The regioselectivity of this cyclization is governed by the directing effects of the substituents on both aromatic rings. Subsequent halogenation of the resulting 9H-xanthene would then be directed by the existing ether linkage and any other substituents present. The introduction of bromine and chlorine would proceed via standard EAS mechanisms, involving the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) which is then attacked by the electron-rich aromatic rings of the xanthene core. The precise positioning of the halogens at C2 and C7 would depend on the directing influence of the oxygen atom and any other pre-existing groups, as well as the reaction conditions.

Radical Reaction Pathways (e.g., for Arylsulfonylation)

While less common for the primary assembly of the xanthene core itself, radical reaction pathways are highly relevant for the functionalization of the 9-position of the 9H-xanthene scaffold. researchgate.net For example, the introduction of an arylsulfonyl group at the C9 position can proceed through a radical-radical cross-coupling reaction. researchgate.net

In such a mechanism, a radical initiator, such as a peroxide, can abstract the benzylic hydrogen from the 9-position of a 2-bromo-7-chloro-9H-xanthene precursor, generating a stabilized xanthenyl radical. Concurrently, an arylsulfonyl radical can be generated from a suitable precursor like an arylsulfonyl hydrazide. The two radical species then combine to form the C-S bond at the 9-position. While this specific example leads to a sulfonylated product, the principle of generating a radical at the 9-position highlights a potential pathway for introducing other functionalities, which could then be transformed into the desired methylene (B1212753) group.

Nucleophilic Addition and Intramolecular Cyclization Sequences

Nucleophilic addition followed by intramolecular cyclization represents another fundamental approach to the xanthene core. nih.gov This strategy often involves the reaction of a dinucleophile with a dielectrophile or a molecule containing both nucleophilic and electrophilic centers.

A hypothetical pathway towards 2-bromo-7-chloro-9H-xanthene could involve a Michael addition of a substituted phenoxide to an α,β-unsaturated carbonyl compound. The resulting enolate could then undergo an intramolecular nucleophilic aromatic substitution or a Friedel-Crafts-type cyclization to form the xanthene ring system. The bromine and chlorine substituents would need to be present on the starting materials to be incorporated into the final product. The success of such a sequence is highly dependent on the reactivity of the nucleophiles and electrophiles, as well as the geometric feasibility of the intramolecular cyclization step.

Mechanisms Governing 9-Methylene Functionality Formation

The introduction of the 9-methylene group is a critical step in the synthesis of this compound. This transformation can be achieved through several mechanistic approaches, often starting from a 9H-xanthene or a 9-substituted precursor.

One common method involves the dehydration of a 9-hydroxymethyl-9H-xanthene derivative. This precursor can be synthesized by the reaction of a 9-lithio- or 9-grignard-9H-xanthene with formaldehyde. The subsequent acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stabilized carbocation at the 9-position. A final deprotonation step then yields the exocyclic double bond of the 9-methylene group.

Alternatively, a Wittig-type reaction can be employed. This involves the reaction of a 9-xanthenone precursor with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the xanthenone, leading to a betaine (B1666868) intermediate. This intermediate then collapses to form the desired alkene (the 9-methylene group) and triphenylphosphine (B44618) oxide. The presence of the bromo and chloro substituents on the xanthenone core would influence the reactivity of the carbonyl group towards the ylide.

Role of Catalysts in Reaction Mechanism Modulation

Catalysts play a pivotal role in directing the course of the reactions involved in the synthesis of halogenated 9-methylene-9H-xanthenes, influencing reaction rates, selectivity, and even the operative mechanistic pathway. nih.govrsc.org

In the assembly of the xanthene core, both Brønsted and Lewis acids are frequently employed. beilstein-journals.org Strong Brønsted acids can facilitate the formation of carbocationic intermediates required for electrophilic aromatic substitution and intramolecular cyclizations. Lewis acids can coordinate to carbonyl groups, enhancing their electrophilicity and promoting nucleophilic attack, which is a key step in pathways involving o-quinone methide intermediates. The choice of acid catalyst can significantly impact the yield and regioselectivity of the cyclization reaction.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Chloro 9 Methylene 9h Xanthene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-bromo-7-chloro-9-methylene-9H-xanthene, ¹H and ¹³C NMR spectra would provide definitive information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the xanthene core will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The presence of bromine and chlorine atoms will influence the chemical shifts of the adjacent protons due to their electronic effects. The two protons of the exocyclic methylene group (=CH₂) are expected to appear as a singlet, or as two distinct signals depending on the rotational barrier and the magnetic environment, likely in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atoms directly attached to the bromine and chlorine atoms will exhibit chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The sp²-hybridized carbon of the methylene group is expected to appear around δ 100-120 ppm, while the C9 carbon of the xanthene ring will have a characteristic chemical shift. For some xanthene derivatives, ¹³C NMR data has been extensively reported, providing a basis for comparison. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 8.0 110 - 140
C-Br - 115 - 125
C-Cl - 125 - 135
C-O - 150 - 160
C9 - ~145
=CH₂ 5.0 - 6.0 100 - 120

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The C=C stretching vibrations of the aromatic rings and the exocyclic methylene group would appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the xanthene ether linkage will give rise to strong bands in the 1250-1050 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected in the lower frequency region, typically below 800 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds will also be present in the fingerprint region. For various xanthene derivatives, characteristic vibrations have been identified, aiding in the spectral interpretation of new analogues. goums.ac.ir

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic system. The non-polar nature of the C=C bond in the methylene group would likely result in a strong Raman signal.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a successful crystal structure determination would provide accurate bond lengths, bond angles, and torsion angles.

The xanthene moiety is known to have a slightly boat-shaped conformation. nih.gov The exocyclic methylene group is expected to be planar with the adjacent C9 carbon. The bromine and chlorine substituents will be located on the phenyl rings, and their positions will be unequivocally determined. Crystal packing analysis would reveal the nature of intermolecular interactions, such as halogen bonding, π-π stacking, and van der Waals forces, which govern the supramolecular architecture. mdpi.comrsc.orgnih.gov

Table 2: Representative Crystallographic Parameters for Halogenated Xanthene Analogues

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 14.616(2) researchgate.net
b (Å) 14.657(2) researchgate.net
c (Å) 7.3864(12) researchgate.net
β (°) 103.627(7) researchgate.net
Z 4 nih.govresearchgate.net

Data for 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one and 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster, which can be used to confirm the elemental composition.

The fragmentation pattern would likely involve the loss of the halogen atoms (Br or Cl) and the cleavage of the xanthene ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical followed by further fragmentation of the aromatic system. miamioh.edu The fragmentation of the ether linkage in the xanthene core could also be a significant pathway. The mass spectrum of the parent 9H-xanthene shows a prominent molecular ion peak. nist.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment (e.g., UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, which are governed by its electronic structure.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the UV region, characteristic of the π-π* transitions of the extended aromatic system. The positions and intensities of these bands will be influenced by the halogen substituents. Halogen atoms can induce a red-shift (bathochromic shift) in the absorption maxima due to their electron-donating and -withdrawing effects. rsc.org Studies on similar xanthene dyes show intense absorptions in the visible region, which is a key feature of this class of compounds. researchgate.net

Emission Spectroscopy: Many xanthene derivatives are known for their fluorescent properties. wikipedia.org Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The presence of heavy atoms like bromine can, in some cases, enhance intersystem crossing to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield.

Surface and Morphological Characterization Techniques (e.g., TEM, SEM, XRD)

For the characterization of the material in its solid state, techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are employed.

SEM and TEM: SEM and TEM would be used to study the surface morphology and microstructure of the crystalline or amorphous solid. These techniques can reveal details about particle size, shape, and surface features.

XRD: Powder X-ray diffraction (XRD) is used to analyze the crystallinity of the material. The XRD pattern provides a fingerprint of the crystalline phase and can be used to determine the unit cell parameters. For xanthene derivatives, XRD is a common technique to confirm the crystalline nature of the synthesized compounds. nih.gov

Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis is performed on the basis of the single crystal X-ray diffraction data.

For this compound, Hirshfeld surface analysis would provide a detailed picture of the close contacts between neighboring molecules. The analysis generates 2D fingerprint plots that quantify the contribution of different types of intermolecular interactions, such as H···H, C···H, O···H, Br···H, and Cl···H contacts. The presence of bromine and chlorine atoms makes halogen bonding a potentially significant interaction in the crystal packing. The Hirshfeld surface analysis of a related bromo-xanthene derivative revealed that H···H, O···H/H···O, and C···H/H···C contacts are the most important contributors to the crystal packing. nih.gov

Computational and Theoretical Studies on Halogenated 9 Methylene 9h Xanthene Derivatives

Density Functional Theory (DFT) Applications

Geometry Optimization and Conformational Analysis

Computational studies utilizing Density Functional Theory (DFT) are crucial for determining the most stable three-dimensional structure of molecules like 2-bromo-7-chloro-9-methylene-9H-xanthene. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this molecule, a key aspect of its structure is the planarity of the xanthene backbone. The central heterocyclic ring, containing an oxygen atom, is flanked by two substituted benzene (B151609) rings. The exocyclic double bond of the methylene (B1212753) group at the 9-position introduces a degree of rigidity to the central ring system.

ParameterOptimized Value
Total Energy Data not available
Dipole Moment Data not available
Key Bond Lengths Data not available
Key Bond Angles Data not available
Key Dihedral Angles Data not available
This table would be populated with data from DFT geometry optimization calculations.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

DFT calculations are a powerful tool for predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding infrared (IR) intensities can be determined. For this compound, the calculated IR spectrum would show a series of absorption bands corresponding to specific vibrational modes.

Key predicted vibrational frequencies would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=C stretching vibrations of the aromatic rings and the exocyclic methylene group, expected in the 1650-1450 cm⁻¹ range.

C-O-C asymmetric and symmetric stretching of the xanthene ether linkage.

C-Br and C-Cl stretching vibrations , which would appear at lower frequencies in the fingerprint region.

These theoretical predictions are invaluable for interpreting experimental IR spectra and for identifying the presence of specific functional groups and structural motifs within the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H StretchData not availableData not available
C=C Stretch (Aromatic)Data not availableData not available
C=CH₂ StretchData not availableData not available
C-O-C Asymmetric StretchData not availableData not available
C-Cl StretchData not availableData not available
C-Br StretchData not availableData not available
This table would contain predicted vibrational frequencies and intensities from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. DFT calculations provide the energies and spatial distributions of these orbitals.

For this compound, the HOMO is expected to be localized primarily on the electron-rich xanthene ring system, particularly the regions with high π-electron density. The LUMO, on the other hand, would likely be distributed across the π-conjugated system, representing the region where an electron would be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively.

Molecular OrbitalEnergy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available
This table presents the calculated energies of the frontier molecular orbitals.

Investigation of Ground and Excited State Properties

DFT is primarily a ground-state theory, but it provides foundational information for understanding excited states. The ground state properties that can be thoroughly investigated include the electron density distribution, molecular electrostatic potential (MEP), and dipole moment. The MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The electronegative chlorine, bromine, and oxygen atoms would be associated with regions of negative potential.

While DFT itself is not sufficient for a detailed description of excited states, it provides the optimized ground state geometry which is the starting point for more advanced calculations, such as Time-Dependent DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations, performed on the DFT-optimized ground state geometry, can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for electronic transitions.

For this compound, the TD-DFT results would predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions would likely be π → π* transitions within the conjugated xanthene system. The calculations would identify the specific orbitals involved in the most significant transitions, for example, the HOMO to LUMO transition. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strength (a measure of the transition probability) are key outputs of TD-DFT studies.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Data not availableData not availableData not availablee.g., HOMO → LUMO
S₀ → S₂Data not availableData not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not availableData not available
This table would summarize the key electronic transitions predicted by TD-DFT calculations.

Synthetic Transformations and Chemical Functionalization of the 9 Methylene 9h Xanthene Moiety

Reactivity Patterns of the Exocyclic 9-Methylene Group

The exocyclic C9-methylene group, being a key functional handle, imparts characteristic reactivity to the 2-bromo-7-chloro-9-methylene-9H-xanthene molecule. This double bond is susceptible to attack by electrophiles, akin to typical alkenes, due to the high electron density of the π-bond. chemistrystudent.comchemguide.co.uk The initial interaction with an electrophile leads to the formation of a carbocation intermediate at the C9 position. libretexts.org The stability of this carbocation is enhanced by the delocalization of the positive charge into the adjacent aromatic rings of the xanthene core.

Electrophilic addition reactions are a primary mode of reactivity. chemistrysteps.comsavemyexams.com For instance, the reaction with hydrogen halides (HX) is expected to proceed via protonation of the methylene (B1212753) carbon, generating a tertiary carbocation at C9, which is subsequently attacked by the halide anion. libretexts.org Similarly, hydration reactions can be envisaged under acidic conditions, leading to the formation of a 9-hydroxymethyl-9H-xanthene derivative. The regioselectivity of these additions is governed by the formation of the more stable carbocation at the C9 position. chemistrysteps.com

The reactivity of the methylene group can be influenced by the electronic effects of the bromo and chloro substituents at the C2 and C7 positions. These electron-withdrawing groups may slightly deactivate the aromatic system towards electrophilic attack but are less likely to significantly alter the fundamental reactivity of the isolated exocyclic double bond in electrophilic additions.

Strategies for Further Functionalization at the C9 Position

The C9 position, including the exocyclic methylene group, is a prime site for introducing further chemical diversity into the this compound scaffold. Several strategies can be employed to achieve this, ranging from C-H activation of related structures to additions across the double bond and homologation reactions.

While the target molecule possesses a C(sp2)=CH2 unit, related 9-substituted-9H-xanthenes with a C(sp3)-H bond at the 9-position are amenable to direct functionalization through C-H activation. This approach has been successfully applied to xanthene derivatives for the formation of C-S bonds. For example, electrochemical oxidation has been utilized for the direct sulfonylation of the xanthene C(sp3)-H bond, offering a transition-metal- and oxidant-free method. researchgate.net

Another strategy involves photocatalytic methods. Visible-light-induced photocatalysis has been employed for the C(sp3)-H phosphorylation of xanthenes. rsc.org Furthermore, a diarylketone-enabled photocatalytic hydrogen atom transfer has been reported for the cross-coupling of N-sulfonyl hydrazones with C(sp3)-H donors, a reaction that could potentially be adapted for xanthene derivatives. nih.gov Radical sulfinylation of C(sp3)-H bonds with sulfinyl sulfones under photoinduced conditions presents another viable route. nih.gov These methods highlight the potential for direct functionalization at the C9 position in related xanthene systems, which could be accessed from this compound via reduction of the double bond.

A summary of representative C(sp3)-H functionalization reactions on the xanthene core is presented in the table below.

Reaction TypeReagents and ConditionsProduct TypeReference
Electrochemical SulfonylationSulfonylhydrazine, undivided cell, constant current9-Sulfonyl-9H-xanthene researchgate.net
Photocatalytic PhosphorylationP(O)-H compounds, fluorescein, blue LEDs, O29-Phosphorylated-9H-xanthene rsc.org
Photocatalytic AlkylationN-sulfonyl hydrazones, diarylketone photocatalyst9-Alkyl-9H-xanthene nih.gov
Radical SulfinylationSulfinyl sulfones, photoredox catalyst9-Sulfinyl-9H-xanthene nih.gov

The exocyclic double bond of this compound is a versatile functional group for various addition and cycloaddition reactions. As discussed, it readily undergoes electrophilic additions with reagents like hydrogen halides and water. libretexts.orgchemistrysteps.com

The general scheme for these transformations is depicted below:

Electrophilic Addition: C9=CH2 + E-Nu → E-C9-CH2-Nu

[4+2] Cycloaddition (Diels-Alder): C9=CH2 + Diene → Spirocyclic adduct

Homologation, the process of extending a carbon chain, can be a valuable strategy for modifying the substituent at the C9 position. Starting from the 9-methylene-9H-xanthene, a variety of transformations can be envisaged to introduce longer carbon chains.

One potential route involves the hydroboration-oxidation of the double bond to yield the corresponding 9-(hydroxymethyl)-9H-xanthene derivative. The resulting primary alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide, followed by hydrolysis to afford a carboxylic acid with an additional carbon atom. Alternatively, the alcohol can be oxidized to an aldehyde, which can then undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce longer, unsaturated chains.

While specific literature on the homologation of this compound is scarce, these standard organic transformations provide a predictable pathway for chain extension at the C9 position.

Derivatization via Halogen Substituents (e.g., Cross-Coupling Reactions)

The bromine and chlorine atoms at the C2 and C7 positions of the xanthene core are excellent handles for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

The Suzuki-Miyaura coupling is a prominent example, enabling the reaction of the aryl halides with boronic acids or their esters to form biaryl structures. wikipedia.orgyonedalabs.comorganic-chemistry.org Given the higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to palladium(0) catalysts, selective coupling at the C2-bromo position is anticipated under carefully controlled conditions. yonedalabs.com

The Heck reaction provides another avenue for derivatization, involving the coupling of the aryl halides with alkenes to introduce substituted vinyl groups. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, selectivity for the more reactive C2-bromo position can be expected.

Other important cross-coupling reactions that could be employed include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Stille coupling with organotin reagents.

The table below summarizes the potential cross-coupling reactions for the derivatization of the halogenated xanthene framework.

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura CouplingArylboronic acid/esterPd(PPh3)4, base2/7-Aryl-9-methylene-9H-xanthene wikipedia.orgyonedalabs.com
Heck ReactionAlkenePd(OAc)2, PPh3, base2/7-Vinyl-9-methylene-9H-xanthene organic-chemistry.orgwikipedia.org
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, base2/7-Alkynyl-9-methylene-9H-xanthene-
Buchwald-Hartwig AminationAminePd catalyst, phosphine (B1218219) ligand, base2/7-Amino-9-methylene-9H-xanthene-

Interconversion to Other Xanthene Frameworks (e.g., Oxidation to Xanthones)

The 9-methylene-9H-xanthene scaffold can be converted to other important xanthene-based frameworks, most notably xanthones (9H-xanthen-9-ones). The oxidation of the exocyclic double bond provides a direct route to the corresponding 2-bromo-7-chloro-9H-xanthen-9-one. This transformation is analogous to the oxidation of the methylene group in 9H-xanthenes, which has been extensively studied. mdpi.comnih.gov

Various methods can be employed for this oxidation, including photocatalytic procedures using visible light and molecular oxygen, often in the presence of a photosensitizer. nih.govmdpi.com Metal-free conditions have also been developed for this purpose. nih.gov The resulting xanthone (B1684191) core is a privileged scaffold found in many biologically active natural products and synthetic compounds. up.pt The conversion of the 9-methylene group to a carbonyl functionality drastically alters the electronic properties and geometry of the central ring, leading to a planar, conjugated system. mdpi.com This transformation opens up further avenues for derivatization based on the reactivity of the ketone group.

Advanced Academic Applications and Emerging Research Frontiers of Xanthene Derivatives

Materials Science Research

The inherent structural features of the xanthene scaffold, characterized by a central pyran ring fused with two benzene (B151609) rings, provide a robust platform for the development of advanced materials. The introduction of bromine and chlorine atoms, along with a methylene (B1212753) group at the 9-position, in 2-bromo-7-chloro-9-methylene-9H-xanthene is anticipated to modulate its electronic and photophysical properties significantly.

Fluorescent Dyes and Pigments

Xanthene derivatives are renowned for their strong fluorescence and have been extensively utilized in the development of dyes and pigments. The rigid, planar structure of the xanthene core contributes to high quantum yields. The specific substitutions in This compound are expected to influence its absorption and emission spectra. The electron-withdrawing nature of the halogen substituents can lead to a bathochromic (red) shift in the emission wavelength, a desirable characteristic for various imaging and sensing applications.

Applications in Electro-Optical Devices

The tailored electronic properties of xanthene derivatives make them promising candidates for electro-optical devices. The presence of halogens in This compound can enhance intersystem crossing, a critical process for the development of materials for organic light-emitting diodes (OLEDs), particularly in the context of phosphorescent emitters. The methylene group at the 9-position offers a site for further functionalization to fine-tune the molecule's charge transport capabilities.

Organic Photovoltaics (Non-Fullerene Acceptors and Spiro-Type Derivatives)

In the realm of organic photovoltaics (OPVs), there is a continuous search for novel non-fullerene acceptors (NFAs). The xanthene framework can be engineered to create electron-deficient molecules suitable for this purpose. While This compound itself may not be a direct NFA, its structural motifs can be incorporated into more complex designs. Furthermore, the core structure is related to spiro-type compounds, which are known for their high thermal and morphological stability, properties that are crucial for long-lasting OPV devices.

Applications in Catalysis and Ligand Design (e.g., Chiral Ligands, Phosphine (B1218219) Ligands like Xantphos)

The xanthene backbone has proven to be an exceptional scaffold for the design of ligands in catalysis. The well-defined bite angle of ligands derived from xanthene, such as Xantphos, allows for precise control over the geometry of metal complexes, thereby influencing the selectivity and activity of catalytic reactions. The substituents on This compound could be leveraged to create novel chiral ligands for asymmetric catalysis or to modulate the electronic properties of phosphine ligands, impacting their coordination chemistry and catalytic performance.

Exploration in Advanced Organic Synthesis Methodologies

The reactivity of the bromine and chlorine atoms in This compound makes it a valuable intermediate in advanced organic synthesis. These halogenated positions serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of functional groups, enabling the synthesis of more complex and functionalized xanthene derivatives for diverse applications. The methylene group can also be a site for further chemical transformations.

Photophysical Research and Optoelectronic Materials Development

A deep understanding of the photophysical properties of This compound is fundamental to its application in optoelectronic materials. Key parameters such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime would need to be thoroughly investigated. The interplay between the electron-donating and electron-withdrawing substituents on the xanthene core is expected to give rise to interesting photophysical behaviors, including potential for charge-transfer states, which are of great interest for the development of materials for sensors, probes, and other optoelectronic devices.

Environmental and Sustainable Chemistry Research

The principles of green chemistry are increasingly being applied to the synthesis of xanthene derivatives, with a focus on developing eco-friendly and efficient methodologies. This includes the use of alternative energy sources, green catalysts, and environmentally benign solvents.

Green Synthesis Development

Ultrasound-Assisted Synthesis: A prominent green approach for the synthesis of functionalized xanthene derivatives involves the use of ultrasound irradiation. unito.itnih.gov This sonochemical method offers several advantages over traditional heating, including significantly reduced reaction times, higher yields, and milder reaction conditions. unito.itnih.gov For instance, the synthesis of various xanthene derivatives has been successfully achieved with excellent yields (84–95%) in short reaction times (15–45 minutes) using zinc acetate (B1210297) as a catalyst under ultrasound irradiation. unito.it This technique enhances chemical reactivity through acoustic cavitation, providing a more energy-efficient pathway for chemical transformations.

Green Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green synthesis. In the context of xanthene derivatives, a variety of environmentally friendly catalysts have been explored:

Nanoparticle Catalysts: Indium sulfide (In2S3) nanoparticles have been effectively used for the solvent-free synthesis of tetrahydrobenzo[a]xanthene-11-ones, demonstrating high yields and the potential for catalyst reuse. tandfonline.com Similarly, nano-AlPO4/Ti(IV) has been employed as a reusable heterogeneous catalyst for the solvent-free synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives. tandfonline.com

Bio-based and Benign Catalysts: Researchers have successfully utilized sulfonated fructose, a novel green catalyst, for the synthesis of tetrahydrobenzo[a]xanthene-11-ones and 14H-dibenzo[a,j]xanthenes. journaljpri.com Even natural resources like lime juice have been explored as a green catalyst for the synthesis of xanthene derivatives, with ultrasound assistance further improving yields and reducing reaction times. aip.org

Heterogeneous Catalysts: Sn(II)/nano silica (B1680970) has been demonstrated as a green and reusable catalyst for the synthesis of 14H-dibenzoxanthenes in ethanol, an environmentally friendly solvent. nih.govfrontiersin.org The use of such solid-supported catalysts simplifies product purification and allows for the catalyst to be easily recovered and reused.

Solvent-Free and Green Solvent Systems: A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents. Many modern synthetic routes for xanthene derivatives are now conducted under solvent-free conditions or in green solvents like water and ethanol. tandfonline.comtandfonline.comnih.gov For example, an efficient protocol for the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one has been developed using a surfactant in water at room temperature. nih.gov

The following table summarizes various green synthesis methodologies for xanthene derivatives, highlighting the catalyst, solvent system, and key advantages.

Synthesis MethodCatalystSolvent SystemKey Advantages
Ultrasound-assistedZn(OAc)2EthanolHigh yields, short reaction times, mild conditions
Nanoparticle-catalyzedIndium Sulfide (In2S3)Solvent-freeHigh yields, catalyst reusability
Nanoparticle-catalyzednano-AlPO4/Ti (IV)Solvent-freeHigh yields, catalyst reusability, easy work-up
Bio-based catalystSulfonated Fructose-Sustainable, efficient
Heterogeneous catalysisSn(II)/nano silicaEthanolReusable catalyst, green solvent
Surfactant-catalyzedTTABWaterMild conditions, environmentally benign solvent

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area of green chemistry. Xanthene dyes themselves can act as photocatalysts. rsc.org Furthermore, the synthesis of xanthene derivatives can be achieved using photocatalysis, for instance, with blackberry dye-sensitized TiO2 under visible light irradiation, offering an energy-efficient and sustainable synthetic route. researchgate.net

Emerging Research Frontiers

The application of xanthene derivatives in environmental science is an emerging field of research. Their unique photophysical properties make them suitable candidates for various environmental applications.

Pollutant Sensing and Remediation: The fluorescent nature of many xanthene derivatives allows for their potential use in the development of sensors for detecting environmental pollutants, such as metal ions and changes in pH. researchgate.net While direct applications of "this compound" in this area are yet to be explored, the broader class of xanthenes provides a strong foundation for such research.

Photocatalytic Degradation of Pollutants: Xanthene dye-functionalized materials are being investigated for their photocatalytic properties. rsc.org These materials can harness light energy to degrade organic pollutants in water, offering a promising avenue for environmental remediation.

Future Research Directions and Prospects for 2 Bromo 7 Chloro 9 Methylene 9h Xanthene

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized xanthene derivatives has seen significant advancements, with a strong emphasis on green and efficient methodologies. nih.govunito.itpnu.ac.irscholarsresearchlibrary.com Future research on 2-bromo-7-chloro-9-methylene-9H-xanthene should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of sustainable chemistry.

One promising avenue is the exploration of ultrasound-assisted organic synthesis . This technique has been successfully employed for the synthesis of various xanthene derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govunito.it Investigating one-pot, multicomponent reactions under ultrasonic irradiation could provide a direct and atom-economical pathway to the target molecule and its analogs. scholarsresearchlibrary.com

Furthermore, the use of heterogeneous catalysts presents an opportunity for developing environmentally benign and recyclable synthetic processes. chemmethod.comrsc.org Research could focus on screening novel solid acid catalysts or supported metal catalysts for the key cyclization and functionalization steps in the synthesis of the target compound. The table below outlines potential green synthetic methodologies that could be explored.

Synthetic ApproachPotential Catalyst/ConditionsKey Advantages
Ultrasound-Assisted SynthesisZrCl4, Zn(OAc)2, HClO4Enhanced reaction rates, higher yields, energy efficiency. nih.gov
Multicomponent ReactionsCellulose Sulfuric Acid, Amberlyst-15Atom economy, reduced waste, simplified procedures. pnu.ac.irscholarsresearchlibrary.com
Heterogeneous CatalysisSn(II)/nano silica (B1680970), Metal-exchanged zeolitesCatalyst reusability, ease of separation, environmental benefits. rsc.orgnih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of these processes.

Kinetic studies , coupled with in-situ spectroscopic monitoring, can provide valuable insights into reaction rates, intermediates, and transition states. For instance, understanding the mechanism of ultrasound-assisted reactions can help in optimizing parameters such as frequency, power, and temperature for maximum efficiency. nih.gov A proposed general mechanism for the formation of xanthene derivatives often involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.govmdpi.com Investigating the influence of the bromo and chloro substituents on the electronic properties and reactivity of the intermediates in this pathway would be a key area of study.

Computational modeling , particularly using Density Functional Theory (DFT), can complement experimental findings by providing detailed information on reaction energy profiles, bond formations, and the electronic structure of intermediates. goums.ac.ir Such studies can help in predicting the regioselectivity and stereoselectivity of reactions, guiding the rational design of more efficient synthetic strategies.

Rational Design of New Functionalized Derivatives with Tailored Properties

The bromine and chlorine atoms on the xanthene scaffold of this compound serve as versatile handles for further functionalization. This opens up possibilities for the rational design of a library of new derivatives with precisely tailored electronic, optical, and biological properties. sciforum.net

Future work should focus on leveraging structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) to guide the design of new molecules. tandfonline.comnih.govnih.gov By systematically modifying the substituents at the 2- and 7-positions, it is possible to fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. mdpi.comacs.org For example, introducing electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals, leading to predictable changes in the spectroscopic characteristics. nih.gov

The 9-methylene group also offers a site for chemical modification. For instance, reactions at this position could lead to the formation of novel spirocyclic systems or the introduction of other functional groups, further expanding the chemical space of accessible derivatives. mdpi.com The following table summarizes potential functionalization strategies and their expected impact on properties.

Functionalization StrategyTarget PositionPotential ReagentsExpected Outcome
Suzuki Coupling2- (Bromo)Arylboronic acidsExtended π-conjugation, altered photophysics.
Buchwald-Hartwig Amination2- (Bromo), 7- (Chloro)AminesIntroduction of electron-donating groups, potential for biological activity.
Sonogashira Coupling2- (Bromo)Terminal alkynesRigidified structures, potential for novel electronic materials.
Addition to Methylene (B1212753) Group9- (Methylene)Michael acceptorsFormation of new C-C bonds, access to more complex structures.

Expanding Applications in Materials Science and Advanced Organic Chemistry

The inherent photophysical properties of the xanthene core suggest that this compound and its derivatives could find applications in various areas of materials science and advanced organic chemistry. rsc.orgresearchgate.net

A key area of exploration is the development of fluorescent probes and sensors . mdpi.comacs.orgrsc.org The sensitivity of the xanthene fluorophore to its local environment can be exploited to design chemosensors for the detection of metal ions, anions, and biologically relevant molecules. acs.orgresearchgate.net The halogen substituents can be used as attachment points for specific recognition moieties, enabling the design of highly selective and sensitive probes.

In the field of organic electronics , xanthene derivatives have shown promise as components of organic light-emitting diodes (OLEDs). researchgate.net The high fluorescence quantum yields and tunable emission colors of functionalized xanthenes make them attractive candidates for use as emitters or hosts in OLED devices. Research could focus on synthesizing derivatives of this compound with optimized charge transport properties and thermal stability for enhanced device performance.

Furthermore, the reactivity of the 9-methylene group could be harnessed in polymer chemistry for the synthesis of novel polymers with interesting optical and electronic properties.

Integration of Advanced Experimental and Computational Methodologies

To unlock the full potential of this compound and its derivatives, a synergistic approach that integrates advanced experimental and computational methodologies is essential. goums.ac.ir

Advanced spectroscopic techniques will be indispensable for the detailed characterization of these new compounds. This includes not only standard techniques like NMR and mass spectrometry but also more specialized methods such as steady-state and time-resolved fluorescence spectroscopy to probe the excited-state dynamics. unizar-csic.esresearchgate.net Techniques like X-ray crystallography will be crucial for unambiguously determining the three-dimensional structures of these molecules and understanding their packing in the solid state. researchgate.net

The interplay between experiment and theory will be particularly powerful. Computational chemistry can be used to predict spectroscopic properties, rationalize experimental observations, and screen virtual libraries of compounds for desired characteristics before their synthesis. goums.ac.iruoa.grias.ac.in For example, Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate absorption and emission spectra, providing insights that can guide the design of molecules with specific colors of fluorescence. goums.ac.ir This integrated approach will accelerate the discovery and development of new functional materials based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-7-chloro-9-methylene-9H-xanthene, and how do reaction conditions influence yield and purity?

The synthesis of halogenated xanthenes typically involves bromination/chlorination of precursor compounds followed by cyclization. For example, bromo- and chloro-substituted xanthenes can be synthesized via reactions with chloroacetyl chloride or phosphorus oxychloride (POCl₃) under controlled dehydration conditions . Key variables include temperature (e.g., maintaining <100°C to avoid side reactions), stoichiometry of halogenating agents, and solvent selection (e.g., acetic anhydride for controlled dehydration). Fractional crystallization or chromatography is often required to isolate isomers, as seen in analogous compounds where geometric isomers necessitated repeated crystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Thin-Layer Chromatography (TLC): Use silica gel plates with fluorescent indicators and a mobile phase such as 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1) to monitor purity. Compare spots under UV light against known standards .
  • NMR and Mass Spectrometry: Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray Crystallography: For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging tools like ORTEP-III for graphical representation .

Q. What safety protocols are critical when handling halogenated xanthenes?

While specific hazard data for this compound is limited, analogous brominated/chlorinated aromatics require:

  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal: Segregate halogenated waste for incineration or specialized treatment, adhering to CLP regulations .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of halogenation and methylene insertion in xanthene derivatives?

Density Functional Theory (DFT) calculations can map energy profiles for bromination/chlorination steps, identifying transition states and intermediates. For methylene insertion, molecular dynamics simulations may reveal steric effects from substituents (e.g., bromine at position 2 influencing methylene orientation) . Software like Gaussian or ORCA can model orbital interactions, while crystallographic data (e.g., bond angles from X-ray structures) validates computational predictions .

Q. What strategies resolve contradictions in crystallographic data for halogenated xanthenes with flexible substituents?

Conflicting data often arises from dynamic disorder in crystal lattices. Approaches include:

  • Low-Temperature Data Collection: Reduces thermal motion, improving resolution (e.g., using cryostats at 100 K).
  • Twinned Data Refinement: Apply SHELXL’s TWIN/TWINROT commands for twinned crystals, common in asymmetric xanthene derivatives .
  • Comparative Analysis: Cross-validate with spectroscopic data (e.g., comparing C–Br bond lengths from XRD with NMR coupling constants) .

Q. How do electronic effects of bromine and chlorine substituents influence the photophysical properties of this compound?

Bromine (heavy atom effect) enhances spin-orbit coupling, potentially increasing triplet-state population for applications in photodynamic therapy. Chlorine’s electron-withdrawing nature alters the xanthene core’s π-electron density, measurable via UV-vis spectroscopy (e.g., bathochromic shifts in absorption spectra) . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry assesses redox behavior influenced by halogens .

Q. What methodologies enable the study of biological activity in vitro, considering potential cytotoxicity of halogenated xanthenes?

  • Cell-Based Assays: Use MTT or resazurin assays to measure viability in cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values against non-halogenated analogs.
  • ROS Detection: Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation, a mechanism linked to xanthene-based photosensitizers .
  • Molecular Docking: Screen against target proteins (e.g., DNA topoisomerases) using AutoDock Vina, guided by crystallographic data on binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.